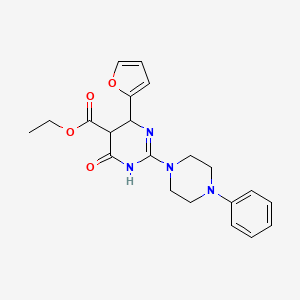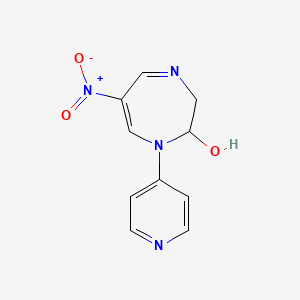
2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for diverse chemical and biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide, acid chlorides, or carboxylic acids in the presence of appropriate catalysts or under specific reaction conditions. For example, 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, under specific conditions yielding a final product with a 20% overall yield (Xing Kong-qiang, 2005).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using modern spectroscopic techniques like NMR, IR, and Mass spectroscopy. These techniques help in elucidating the arrangement of atoms and the presence of functional groups in the molecule. For instance, the synthesis and structure of a related compound, 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, were characterized using NMR and IR spectroscopic methods (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, including condensation, substitution, and coupling reactions. They are known for their ability to form stable chemical structures and exhibit a range of chemical properties depending on the substituents attached to the oxadiazole ring.
Physical Properties Analysis
The physical properties like melting point, solubility, and crystalline nature of oxadiazoles vary significantly based on their molecular structure and substituents. The crystal structure of related compounds can be determined through X-ray diffraction studies, as done for 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide (P. Sharma et al., 2016).
Applications De Recherche Scientifique
Biological Activities 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the compound , have garnered interest due to their biological activities. For instance, a study by Khalid et al. (2016) synthesized N-substituted derivatives of a related compound and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Corrosion Inhibition Another application area is in corrosion inhibition. Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives acted as effective corrosion inhibitors for mild steel in sulfuric acid, providing protection through the formation of a protective layer on the metal surface (Ammal et al., 2018).
Antitubercular Agents In the field of medicinal chemistry, Joshi et al. (2015) conducted a study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives. They synthesized various derivatives and evaluated them for antitubercular activity, finding most compounds to exhibit moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).
Antimicrobial and Hemolytic Activity Gul et al. (2017) explored the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds, a class to which the subject compound belongs. Their research indicated significant activity against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).
Optoelectronic Applications In the field of materials science, Jin & Zhang (2013) investigated derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, focusing on their optical, electronic, and charge transport properties as materials for charge transport and luminescent applications, particularly in OLEDs (Jin & Zhang, 2013).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHJSKNUJLSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)
![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)



![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)
